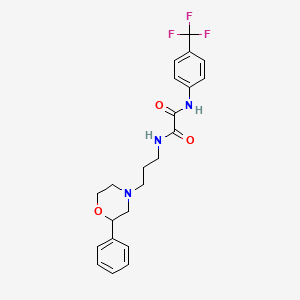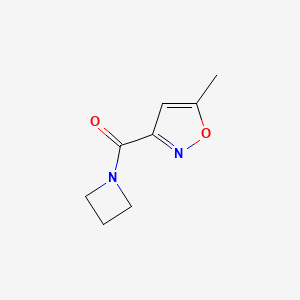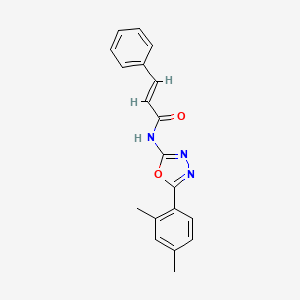
3-fluoro-N-(2-(furan-2-yl)-2-hydroxypropyl)-4-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 3-fluoro-N-(2-(furan-2-yl)-2-hydroxypropyl)-4-methoxybenzamide is a structurally complex molecule that may be related to various pharmacological studies. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds and their potential uses in medical and chemical research. For instance, the radiosynthesis of a PET radiotracer for the glycine transporter GlyT-2 is described, which shares some structural features with the compound . Additionally, structural investigations of benzamide derivatives with fluoro and methoxy groups are highlighted, which can be relevant to understanding the molecular interactions and crystal packing of similar compounds . Furthermore, the synthesis and biological evaluation of N-(4-Morpholin-3-fluorophenyl)-N-(furan-2-ylmethyl)-2-substituted phenoxypropanamide derivatives are discussed, indicating the potential antibacterial and antifungal activities of such molecules .
Synthesis Analysis
The synthesis of related compounds involves multi-step processes that can provide insights into the potential synthesis of this compound. For example, a one-pot, two-step method was used to synthesize a novel analog of a benzamide derivative for PET radiotracer applications . This method involved the radiofluorination of a di-p-tosylate precursor, followed by coupling with a hydroxy-methoxy benzamide derivative. Similarly, the synthesis of phenoxypropanamide derivatives from 3,4-Difluoronirobenzene as a starting material resulted in high yield and purity, suggesting a controlled reaction pathway with minimal side reactions .
Molecular Structure Analysis
The molecular structure of benzamide derivatives is crucial for their biological activity and interaction with biological targets. Crystal structure analysis can reveal the importance of hydrogen bonds and atom-atom contacts, as seen in the study of N-[2-(4-fluoro-3-phenoxybenzoyl)hydrazinecarbothioyl]benzamide and its derivatives . Such analysis can be applied to understand the molecular interactions and stability of this compound.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds can shed light on the reactivity of functional groups present in this compound. The formation of the PET radiotracer involved nucleophilic substitution reactions and the use of specific catalysts and conditions to achieve high radiochemical purity . Understanding these reactions can inform the synthesis and modification of similar compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. For instance, the final PET radiotracer product was prepared as a sterile saline solution suitable for in vivo use, indicating considerations for solubility and bioavailability . The synthesized phenoxypropanamide derivatives were characterized by NMR and mass spectral data, which are essential for confirming the chemical structure and purity of the compounds . These properties are critical for the practical application of such molecules in biological systems.
科学的研究の応用
Anticancer and Antiangiogenic Activities
Compounds with structural similarities, particularly those incorporating furan and benzamide moieties, have been evaluated for their anticancer and antiangiogenic activities. For example, novel 3-arylaminobenzofuran derivatives have shown significant antiproliferative activity against cancer cells and potent vascular disrupting properties both in vitro and in vivo. These compounds target the colchicine site on tubulin, induce apoptosis, and have demonstrated promising antitumor activity in murine models, comparable to that of known anticancer agents (Romagnoli et al., 2015).
Imaging and Diagnostic Applications
Fluorine-18 labeled benzamide analogues have been synthesized and evaluated as ligands for PET imaging to assess the sigma-2 receptor status of solid tumors. These studies aim to improve diagnostic accuracy and tumor detection, highlighting the role of fluorinated compounds in developing imaging agents with high tumor uptake and acceptable tumor/normal tissue ratios (Tu et al., 2007).
Synthetic and Pharmaceutical Chemistry
Research has also focused on the synthesis of novel compounds for pharmaceutical applications. For instance, the base-induced photorearrangements from styrylfurans to naphthalenes present novel methods for synthesizing unsymmetrical disubstituted naphthalenes, useful as intermediates in drug synthesis and material science (Ho et al., 2011). Another study elaborated on the synthesis of omega-[18F]fluoroalkyl analogs of neuroleptics, emphasizing the potential of fluorinated compounds in creating effective tracers for D2-dopamine receptors, which could aid in the diagnosis and treatment of neurological disorders (Hatano et al., 1990).
特性
IUPAC Name |
3-fluoro-N-[2-(furan-2-yl)-2-hydroxypropyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO4/c1-15(19,13-4-3-7-21-13)9-17-14(18)10-5-6-12(20-2)11(16)8-10/h3-8,19H,9H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRGMSJPTRKAUJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC(=C(C=C1)OC)F)(C2=CC=CO2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2530470.png)


![1-[(tert-Butoxy)carbonyl]-3-(fluoromethyl)azetidine-3-carboxylic acid](/img/structure/B2530476.png)
![1-[(Piperidin-4-yl)methoxy]isoquinoline](/img/structure/B2530477.png)
![4-(Bromomethyl)-1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexane](/img/structure/B2530483.png)

![5-acetyl-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2530487.png)
![8-(4-fluorobenzoyl)-6-[(3-fluorophenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2530489.png)


